molecular formula C10H17N3 B13272055 3-(2,2-dimethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine

3-(2,2-dimethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13272055
M. Wt: 179.26 g/mol
InChI Key: FDLDTYNAVNFYQT-UHFFFAOYSA-N
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Description

3-(2,2-dimethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound characterized by a cyclopropyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl group. One common method involves the reaction of 2,2-dimethylcyclopropyl ketone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dimethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce saturated derivatives .

Scientific Research Applications

3-(2,2-dimethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2,2-dimethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the cyclopropyl group and the pyrazole ring in 3-(2,2-dimethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-(2,2-dimethylcyclopropyl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-6-8(7-5-10(7,2)3)12-13(4)9(6)11/h7H,5,11H2,1-4H3

InChI Key

FDLDTYNAVNFYQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2CC2(C)C)C)N

Origin of Product

United States

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